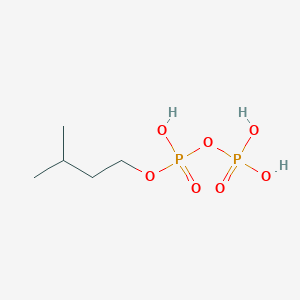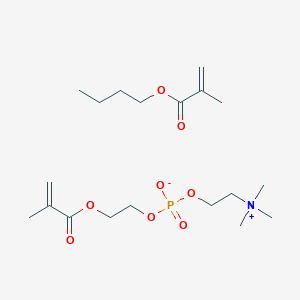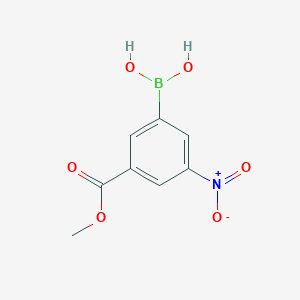
2,4,5-Trifluorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2,4,5-trifluorobenzotrifluoride derivatives involves advanced techniques such as continuous flow synthesis and Grignard exchange reactions. For instance, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a related compound, has been achieved through a microflow process involving the generation of an aryl-Grignard reagent followed by carboxylation with CO2, demonstrating the importance of 2,4,5-trifluorobenzotrifluoride derivatives in synthetic chemistry (Deng et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds, including 2,4,5-trifluorobenzotrifluoride derivatives, is characterized by significant deviations from standard geometries due to the presence of fluorine atoms. These deviations impact the compound's reactivity and physical properties. Electron diffraction studies and ab initio calculations on related fluorinated benzene derivatives, such as 1,2,4,5-tetrafluorobenzene, provide insights into the slight deviations from D6h symmetry and the uniformity of C-C bond lengths in these structures (Schei et al., 1984).
Chemical Reactions and Properties
2,4,5-Trifluorobenzotrifluoride derivatives participate in diverse chemical reactions, including nucleophilic 5-endo-trig cyclizations, highlighting their utility in synthesizing fluorinated heterocycles and carbocycles. These reactions underscore the versatility of fluorinated compounds in accessing a wide range of structurally complex and functionally rich molecules (Ichikawa et al., 2008).
Physical Properties Analysis
Fluorinated compounds, including 2,4,5-trifluorobenzotrifluoride derivatives, exhibit unique physical properties due to the presence of fluorine atoms. These properties include enhanced solubility in organic solvents and lower dielectric constants, which are beneficial for applications in materials science and electronics. For instance, fluorinated polyimides derived from trifluoromethyl-containing aromatic diamines demonstrate improved optical transparency, solubility, and lower moisture adsorption compared to non-fluorinated analogs (Yang et al., 2004).
Chemical Properties Analysis
The chemical properties of 2,4,5-trifluorobenzotrifluoride derivatives are influenced by the electron-withdrawing nature of fluorine atoms, which affect the compound's reactivity towards nucleophilic substitution and electrophilic addition reactions. This reactivity pattern is essential for the synthesis of various fluorinated organic compounds, including pharmaceuticals and agrochemicals. The synthesis and reactivity of fluorinated polyimides, for example, highlight the impact of fluorination on improving material properties such as solubility and thermal stability (Chen et al., 2020).
Scientific Research Applications
Application in Organic Syntheses
- Summary of the Application : 2,4,5-Trifluorobenzotrifluoride is used as an intermediate in organic syntheses . An intermediate is a substance produced during the reaction, which further reacts to give the desired product. In this case, 2,4,5-Trifluorobenzotrifluoride is used to synthesize other organic compounds.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the source does not provide specific technical details or parameters for these procedures .
I also found information about the use of 2,4,5-Trifluorobenzoic Acid, which is synthesized from tetrachlorophthalic anhydride via hydrolysis, fluorination, and decarboxylation, respectively . This compound is an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers .
Use in Chemical Synthesis
- Summary of the Application : 2,4,5-Trifluorobenzotrifluoride is often used in chemical synthesis as a building block or intermediate . It can be used to create a variety of other compounds, depending on the specific reactions it is involved in .
- Methods of Application or Experimental Procedures : The methods of application or experimental procedures would depend on the specific synthesis being performed. Unfortunately, the source does not provide specific technical details or parameters for these procedures .
Use in Ammonia Reaction
- Summary of the Application : 2,4,5-Trifluorobenzotrifluoride can react with ammonia in tetrahydrofuran to produce 2,5-difluoro-4-aminobenzotrifluoride .
- Methods of Application or Experimental Procedures : 225 g of 2,4,5-trifluorobenzotrifluoride in 600 ml of tetrahydrofuran were initially introduced into an autoclave and it was pressurized using 100 ml of liquid ammonia. The mixture was heated at 140° C. for 8 hours with stirring at 400 rpm and then cooled to 20° C. After releasing the pressure of the unused ammonia, the batch was distilled .
- Summary of the Results or Outcomes : 37 g of 4,5-difluoro-2-aminobenzotrifluoride were obtained in the forerun. The main amount distilled at 78° C./18 mbar and is, according to NMR spectroscopic findings, 2,5-difluoro-4-amino-benzotrifluoride (nD20: 1.4560) having a yield of 154 g .
Use in Synthesis of 2,4,5-Trifluorobenzoic Acid
- Summary of the Application : 2,4,5-Trifluorobenzotrifluoride can be used in the synthesis of 2,4,5-Trifluorobenzoic Acid . This compound is an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers .
- Methods of Application or Experimental Procedures : The synthesis of 2,4,5-Trifluorobenzoic Acid from tetrachlorophthalic anhydride involves hydrolysis, fluorination, and decarboxylation . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
Safety And Hazards
properties
IUPAC Name |
1,2,4-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHFUVFJLYJMFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556340 |
Source


|
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzotrifluoride | |
CAS RN |
112290-07-0 |
Source


|
| Record name | 1,2,4-Trifluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)


![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)





